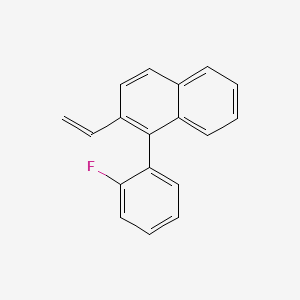
1-(2-Fluorophenyl)-2-vinylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-vinylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring substituted with a vinyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-vinylnaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 2-vinylnaphthalene.
Grignard Reaction: The 2-fluorobenzaldehyde is first converted to 2-fluorophenylmagnesium bromide using magnesium and bromine in anhydrous ether.
Coupling Reaction: The 2-fluorophenylmagnesium bromide is then reacted with 2-vinylnaphthalene in the presence of a palladium catalyst under an inert atmosphere to form this compound.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Grignard and coupling reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-vinylnaphthalene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(2-Fluorophenyl)-2-ethylnaphthalene.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 1-(2-Fluorophenyl)-2-naphthaldehyde or 1-(2-Fluorophenyl)-2-naphthoic acid.
Reduction: 1-(2-Fluorophenyl)-2-ethylnaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-vinylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-2-vinylnaphthalene exerts its effects is primarily through its interactions with other molecules. The vinyl and fluorophenyl groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.
2-Fluorophenyl-1-naphthylmethane: Similar structure but with a methylene bridge instead of a vinyl group.
2-Fluorophenyl-2-naphthylamine: Similar structure but with an amine group instead of a vinyl group.
Uniqueness: 1-(2-Fluorophenyl)-2-vinylnaphthalene is unique due to the presence of both a vinyl group and a fluorophenyl group on the naphthalene ring
Properties
Molecular Formula |
C18H13F |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-ethenyl-1-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C18H13F/c1-2-13-11-12-14-7-3-4-8-15(14)18(13)16-9-5-6-10-17(16)19/h2-12H,1H2 |
InChI Key |
OGQQKYLXQKRNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















